molecular formula C14H16N4O3 B13768021 5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid CAS No. 893740-76-6

5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid

Cat. No.: B13768021
CAS No.: 893740-76-6
M. Wt: 288.30 g/mol
InChI Key: NFTSBSOQCAMUSI-UHFFFAOYSA-N
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Description

5-(2-Aminopyrimidin-5-yl)-furan-2-carboxylic acid: is a heterocyclic compound that features both a furan ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-aminopyrimidin-5-yl)-furan-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2-aminopyrimidine-5-boronic acid, which is then coupled with a furan derivative under Suzuki-Miyaura cross-coupling conditions. The reaction conditions often involve the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, reduce costs, and ensure safety. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminopyrimidin-5-yl)-furan-2-carboxylic acid: can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Scientific Research Applications

5-(2-Aminopyrimidin-5-yl)-furan-2-carboxylic acid: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-aminopyrimidin-5-yl)-furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The amino group on the pyrimidine ring can form hydrogen bonds with target proteins, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminopyrimidine-5-boronic acid
  • 2-Aminopyridine-5-boronic acid
  • 2-Methoxypyrimidine-5-boronic acid

Uniqueness

5-(2-Aminopyrimidin-5-yl)-furan-2-carboxylic acid: is unique due to the presence of both a furan ring and a pyrimidine ring in its structure. This dual-ring system provides a unique combination of electronic and steric properties, making it a versatile building block for the synthesis of complex organic molecules. Additionally, the presence of the carboxylic acid group allows for further functionalization, enhancing its utility in various applications.

Properties

CAS No.

893740-76-6

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

IUPAC Name

5-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid

InChI

InChI=1S/C14H16N4O3/c1-17-4-6-18(7-5-17)14-15-8-10(9-16-14)11-2-3-12(21-11)13(19)20/h2-3,8-9H,4-7H2,1H3,(H,19,20)

InChI Key

NFTSBSOQCAMUSI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)C3=CC=C(O3)C(=O)O

Origin of Product

United States

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